molecular formula C5H11Cl2FN2 B8244733 (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride

(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride

Cat. No.: B8244733
M. Wt: 189.06 g/mol
InChI Key: QDQYJRGWFPQXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-1-bicyclo[111]pentanyl)hydrazine;dihydrochloride is a chemical compound that features a unique bicyclo[111]pentane structure with a fluorine atom and a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be used to generate [1.1.1]propellane, which is then derivatized into various bicyclo[1.1.1]pentane species . This process allows for the efficient production of gram quantities of the desired compound.

Industrial Production Methods

While specific industrial production methods for (3-Fluoro-1-bicyclo[11

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the hydrazine group.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride involves its interaction with molecular targets through its hydrazine group and fluorine atom. These interactions can lead to modifications in molecular pathways, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: Compounds with similar bicyclo[1.1.1]pentane structures but different functional groups.

    Fluorinated hydrazines: Compounds that feature both fluorine atoms and hydrazine groups but with different core structures.

Uniqueness

(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride is unique due to its combination of a bicyclo[1.1.1]pentane core, a fluorine atom, and a hydrazine group.

Properties

IUPAC Name

(3-fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN2.2ClH/c6-4-1-5(2-4,3-4)8-7;;/h8H,1-3,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQYJRGWFPQXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.